Methyl (R)-N-boc-3-phenyl-beta-alaninate

Descripción

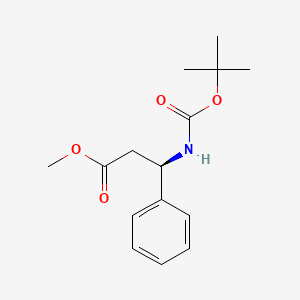

Methyl (R)-N-Boc-3-phenyl-beta-alaninate is a chiral β-alanine derivative characterized by:

- Structural Features:

- A β-alanine backbone (NH–CH₂–CH₂–COO–) with a methyl ester group (COOCH₃).

- A tert-butoxycarbonyl (Boc) protecting group on the amine nitrogen.

- A phenyl substituent at the β-position (C3) of the alanine chain.

- Molecular Formula: C₁₅H₂₁NO₄ (estimated based on analogous structures).

- Key Applications: Intermediate in peptide synthesis, particularly for introducing chiral and aromatic motifs. Potential use in medicinal chemistry for drug discovery due to its stereochemical and functional versatility .

Propiedades

IUPAC Name |

methyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-12(10-13(17)19-4)11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQYRBSHPIUCTQ-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)OC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl ®-N-boc-3-phenyl-beta-alaninate typically involves the following steps:

Protection of the Amino Group: The amino group of beta-alanine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting beta-alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Formation of the Methyl Ester: The carboxylic acid group of the protected beta-alanine is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid.

Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the protected methyl ester with a phenyl halide (e.g., bromobenzene) in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of Methyl ®-N-boc-3-phenyl-beta-alaninate follows similar synthetic routes but may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency. The use of automated synthesis platforms and high-throughput screening can also facilitate large-scale production.

Types of Reactions:

Oxidation: Methyl ®-N-boc-3-phenyl-beta-alaninate can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.

Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agent used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products:

Oxidation: Phenolic derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted beta-alanine derivatives.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

Methyl (R)-N-boc-3-phenyl-beta-alaninate features a tert-butoxycarbonyl (Boc) protected amino group and a phenyl group at the beta position of the alanine backbone. The synthesis typically involves:

- Protection of the Amino Group : The amino group of beta-alanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

- Formation of the Methyl Ester : The carboxylic acid group is esterified with methanol, often catalyzed by sulfuric or hydrochloric acid.

- Introduction of the Phenyl Group : A nucleophilic substitution reaction introduces the phenyl group via a reaction with a phenyl halide, facilitated by a base such as sodium hydride or potassium carbonate .

Scientific Research Applications

This compound has several notable applications in scientific research:

1. Chemistry

- Intermediate in Synthesis : It serves as an intermediate in synthesizing complex organic molecules and pharmaceuticals, facilitating the creation of novel compounds with enhanced biological properties.

2. Biology

- Enzyme-Substrate Interactions : The compound can act as a substrate for various enzymes, influencing metabolic pathways.

- Protein-Ligand Binding : Its unique structure allows selective binding to specific proteins, affecting their function and activity.

3. Industry

- Production of Specialty Chemicals : It is utilized in producing specialty chemicals and materials, enhancing industrial processes .

Recent studies have shown that derivatives of 3-phenyl-beta-alanine exhibit notable inhibitory activities against key enzymes, such as carbonic anhydrase II (CA-II). For instance, related compounds demonstrated IC50 values ranging from 12.1 to 53.6 µM against CA-II, indicating that structural modifications can enhance biological activity .

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 3-Phenyl-beta-alanine | CA-II | 12.1 | |

| 3-(2-benzoxazol-5-yl)alanine | Various | >100 | |

| This compound | Enzyme Substrates | TBD |

Applications in Drug Discovery

The structural characteristics of this compound make it valuable in drug development:

- Synthesis of Novel Compounds : It has been utilized to synthesize compounds with promising biological activities, including those showing anti-cancer properties by inducing apoptosis in cancer cell lines such as MCF-7 and U-937 .

Case Studies

Recent research highlights the importance of related compounds in drug discovery:

- A study demonstrated a safe and efficient method for synthesizing enantiopure N-Boc-beta-amino acid methyl esters from alpha-amino acids, showcasing practical applications in synthesizing biologically active compounds .

- Another investigation into derivatives indicated significant inhibition against carbonic anhydrase II, suggesting that modifications to the structure can lead to enhanced efficacy in therapeutic applications .

Mecanismo De Acción

The mechanism of action of Methyl ®-N-boc-3-phenyl-beta-alaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group and the phenyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The ester group can undergo hydrolysis, releasing the active beta-alanine derivative, which can then participate in various biochemical pathways.

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Methyl (R)-N-Boc-3-phenyl-beta-alaninate and Analogues

Structural and Functional Differences

Boc Protection :

- The Boc group in this compound provides amine protection, enabling selective deprotection during peptide synthesis. This contrasts with compounds like N~3~-methyl-N-phenyl-beta-alaninamide, which lack such protection and are prone to unwanted side reactions .

Ester vs. Acid/Amide Termini :

Analytical Techniques for Characterization

Key methods for studying this compound and analogues include:

Actividad Biológica

Methyl (R)-N-boc-3-phenyl-beta-alaninate is a compound of significant interest in biochemical research due to its structural properties and potential biological activities. This article will explore its synthesis, biological mechanisms, and applications in various fields.

1. Chemical Structure and Synthesis

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group and a phenyl group attached to the beta position of the alanine backbone. The synthesis typically involves the following steps:

- Protection of the Amino Group : The amino group of beta-alanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

- Formation of the Methyl Ester : The carboxylic acid group is esterified using methanol, often catalyzed by sulfuric acid or hydrochloric acid.

This compound exhibits several biological activities, primarily through its interactions with enzymes and receptors. Its mechanism of action involves:

- Enzyme-Substrate Interactions : The compound can act as a substrate for various enzymes, influencing metabolic pathways.

- Protein-Ligand Binding : The unique structure allows it to bind selectively to specific proteins, affecting their function and activity.

The Boc-protected amino group and the phenyl group are crucial for binding interactions, which can lead to significant biological effects, including enzyme inhibition and modulation of protein functions .

3. Research Findings and Case Studies

Recent studies have highlighted the biological potential of related compounds, indicating that derivatives of 3-phenyl-beta-alanine can exhibit notable inhibitory activities against key enzymes such as carbonic anhydrase II (CA-II). For instance, derivatives showed IC50 values ranging from 12.1 to 53.6 µM against CA-II, suggesting that modifications in the structure can enhance biological activity .

Table 1: Biological Activity of Related Compounds

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 3-Phenyl-beta-alanine | CA-II | 12.1 | |

| 3-(2-benzoxazol-5-yl)alanine | Various | >100 | |

| This compound | Enzyme Substrates | TBD |

4. Applications in Drug Discovery

The structural characteristics of this compound make it a valuable intermediate in drug development. It has been utilized in synthesizing novel compounds with enhanced biological properties. For example, derivatives have shown promise in cancer treatment by inducing apoptosis in various cancer cell lines such as MCF-7 and U-937 .

5. Conclusion

This compound represents a compound with significant potential in biochemical research and pharmaceuticals. Its ability to interact with enzymes and proteins positions it as a vital player in drug discovery efforts aimed at developing new therapeutic agents.

Further studies are necessary to fully elucidate its biological mechanisms and optimize its application in medicinal chemistry. The ongoing exploration of its derivatives may lead to breakthroughs in treating various diseases, particularly cancer.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Methyl (R)-N-Boc-3-phenyl-beta-alaninate, and how is enantiomeric purity ensured?

- Methodology : A common approach involves asymmetric synthesis using Grignard reagents (e.g., PhMgBr) to introduce the phenyl group, followed by Boc protection under anhydrous conditions. Enantiomeric purity is achieved via chiral auxiliary-assisted crystallization or chiral column chromatography . Characterization by -NMR and -NMR is critical to confirm stereochemistry, with integration of tert-butyl (Boc) protons (~1.4 ppm) and methyl ester protons (~3.6 ppm) providing diagnostic signals .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology :

- NMR Spectroscopy : -NMR confirms the Boc group (singlet at ~1.4 ppm for tert-butyl) and ester functionality (~3.6 ppm for methyl ester). -NMR identifies carbonyl carbons (Boc: ~155 ppm; ester: ~170 ppm) .

- HPLC : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) resolves enantiomers, using a hexane/isopropanol gradient (90:10 to 70:30) to assess purity (>98% ee) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: 265.30 g/mol for the free acid; [M+H] expected at m/z 266.3) .

Q. How can researchers purify this compound from reaction mixtures?

- Methodology : Silica gel column chromatography with ethyl acetate/hexane (1:3 to 1:1 gradient) effectively separates the product from byproducts. For scale-up, recrystallization in tert-butyl methyl ether (MTBE) yields high-purity crystals (melting point: 123–125°C) .

Advanced Research Questions

Q. How does the Boc group influence the compound’s stability under acidic or basic conditions?

- Methodology : The Boc group is acid-labile, cleaved with trifluoroacetic acid (TFA) in dichloromethane (20% v/v, 2 h, RT). Stability studies via -NMR show no degradation at pH 7–9 but rapid deprotection below pH 2. Kinetic monitoring using HPLC confirms half-life (t) of 30 min in 1M HCl .

Q. What strategies mitigate racemization during peptide coupling reactions involving this compound?

- Methodology : Use coupling reagents like HATU or PyBOP with DIEA in DMF, which minimize racemization (<1% by chiral HPLC). Low temperatures (0–4°C) and short reaction times (<2 h) further suppress epimerization. Post-reaction analysis via Marfey’s reagent derivatization confirms configuration retention .

Q. How does the phenyl-beta-alanine moiety affect conformational stability in peptide backbones?

- Methodology : Circular dichroism (CD) and molecular dynamics simulations reveal that the bulky phenyl group restricts backbone flexibility, favoring β-sheet conformations. Comparative studies with non-aromatic analogs show a 15% increase in thermal stability (T) in model peptides .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?

- Methodology : Key issues include:

- Exothermic reactions : Controlled addition of Grignard reagents (PhMgBr) at −78°C prevents side reactions.

- Catalyst loading : Pd(OH)/C (20% w/w) for hydrogenation requires strict moisture control to avoid deactivation.

- Process analytical technology (PAT) : In-line FTIR monitors Boc deprotection kinetics to optimize reaction endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.